molecular formula C10H10O2 B7883350 2-Propenoic acid, 3-phenyl-, methyl ester

2-Propenoic acid, 3-phenyl-, methyl ester

Cat. No. B7883350
M. Wt: 162.18 g/mol
InChI Key: CCRCUPLGCSFEDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Propenoic acid, 3-phenyl-, methyl ester” is a chemical compound with the molecular formula C10H10O2 . It is also known by other names such as Methyl cinnamate, Methyl cinnamylate, Methyl 3-phenylpropenoate, and Methyl 3-phenyl-2-propenoate .


Synthesis Analysis

While specific synthesis methods for “2-Propenoic acid, 3-phenyl-, methyl ester” were not found in the search results, it is known that esters like this can be synthesized through esterification methods . For example, one method could involve the reaction of 3-phenyl-2-propenoic acid with methanol in the presence of an acid catalyst.


Molecular Structure Analysis

The molecular structure of “2-Propenoic acid, 3-phenyl-, methyl ester” can be represented as a 2D or 3D model . The compound consists of a phenyl group attached to a propenoic acid moiety, which is esterified with a methyl group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 162.1852 . It has a boiling point of 534.2 K and a density of 1.133 g/cm3 .

Scientific Research Applications

  • Conformational analysis of E-2-phenyl-3(2'-furyl)propenoic acid and its methyl ester in various solvents was conducted using NMR spectroscopy. This study found no conformational preferences in the ester or acid dimer across different solvents, including methanol, chloroform, and dimethyl sulfoxide (Forgó, Felfoeldi, & Pálinkó, 2005).

  • A computational study examined the conformers of stereoisomer furyl- and/or phenyl-substituted propenoic acid methyl esters. The research, using the PM3 semiempirical quantum chemical method, found a large number of conformers, filling the conformational space unevenly and symmetrically (Pálinkó, 2005).

  • Propenoidic phenols, including E-3-chloro-4-hydroxycinnamic acid methyl ester, were oxidized in the presence of N,N′-ethylenebis(salicylideneiminato)cobalt(II). The study focused on the reactivity and spectroscopic analysis of the oxidation process, revealing that yields varied based on reaction solvents and substituents on the phenyl ring (Bolzacchini et al., 1996).

  • FT-IR spectroscopy and semi-empirical quantum chemical calculations were used to study intermolecular hydrogen bonding interactions in α-substituted cinnamic acid methyl esters. This research pointed out differences in hydrogen bonding between stereoisomers in solid state and solution (Kiss, Felfoeldi, Körtvélyesi, & Pálinkó, 2000).

  • 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, a secondary metabolite related to ferulic acid, was identified as a potential chemopreventive agent for various types of cancer. The study highlighted its pharmacological properties and the synthesis of novel derivatives (Curini et al., 2006).

  • The stereoselective synthesis of 3‐Arylacrylates, including 2-Octenoic acid, 3-phenyl-, methyl ester, using copper-catalyzed Syn hydroarylation was explored. This study is significant in the field of organic syntheses (Kirai & Yamamoto, 2011).

Safety And Hazards

It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

methyl 3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRCUPLGCSFEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042151
Record name Methyl cinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 3-phenyl-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-Propenoic acid, 3-phenyl-, methyl ester

CAS RN

103-26-4
Record name Methyl cinnamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-phenyl-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl cinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A homogeneous mixture containing cinnamaldehyde (7.5 mmol), DDQ (11.3 mmol), MeOH (15 mL) and toluene (10 mL) is taken in a round bottom flask and catalytic amount of neutral alumina (0.1 g) is added to it. The mixture is refluxed for 6 hrs under Dean Stark apparatus. After completion of the reaction (observed by TLC and by GC analysis), the reaction mixture is filtered and washed with MeOH (5 ml×2). Concentrate the filtrate under reduced pressure and the crude product thus obtained is loaded on a neutral alumina column and eluted with diethyl ether. Methyl cinnamate is isolated in 96% yield whose NMR values are found matching with reported values as in example 1.
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
11.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

A homogeneous mixture containing cinnamyl alcohol (7.5 mmol), DDQ (22.5 mmol), MeOH (20 mL) is taken in a round bottom flask and catalytic amount of AMBERLYST® 15 (0.1 g) is added to it. The mixture is stirred for 20 hrs at room temperature. After completion of the reaction (observed by TLC and by GC analysis), the reaction mixture is filtered and washed with MeOH (5 ml×2). Concentrate the filtrate under reduced pressure and the crude product thus obtained is loaded on a neutral alumina column and eluted with diethyl ether. Methyl cinnamate is isolated in 86% yield whose NMR values are found matching with reported values as in example 1.
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
22.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
15
Quantity
0.1 g
Type
reactant
Reaction Step Two
Yield
86%

Synthesis routes and methods III

Procedure details

A homogeneous mixture containing cinnamaldehyde (7.5 mmol), DDQ (11.3 mmol), MeOH (15 mL) is taken in a round bottom flask and catalytic amount of AMBERLYST® 15 (0.1 g) is added to it. The mixture is stirred for 20 hrs at room temperature. After completion of the reaction (observed by TLC and GC analysis), the reaction mixture is filtered and washed with MeOH (5 ml×2). Concentrate the filtrate under reduced pressure and the crude product thus obtained is loaded on a neutral alumina column and eluted with diethyl ether. Methyl cinnamate (from formula I where X1═H, X2═H, X3═H, X4═H, X5═H, R═CH3) is isolated in 98% yield. 1H-NMR (CDCl3, 300 MHz) δ7.56 (1H, d, J=16.55 Hz), 7.34 (2H, m), 7.21 (3H, m), 6.31 (1H, d, J=16.55 Hz), 3.64 (3H, s); 13C-NMR (CDCl3, 75.4 MHz) δ167.2, 144.7, 134.3, 130.2, 128.8, 128.0, 117.8, 51.5.
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
11.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
15
Quantity
0.1 g
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods IV

Procedure details

Charged in an autoclave having an inner capacity of 200 ml, were 16.32 g (209 millimoles) of benzene, 1.745 g (20.26 millimoles) of methyl acrylate and 19.4 mg (0.026 millimole) of Rh4 (CO)12, followed by supply of 60 ml of ethyl acetate. Carbon monoxide under 30 kg/cm2 was introduced into the autoclave and reaction was carried out at 220° C. for 6 hours to obtain 0.197 g (1.22 millimoles) of methyl cinnamate. The yield of methyl cinnamate was 6% based on methyl acrylate and 1170% based on the Rh atom.
Quantity
16.32 g
Type
reactant
Reaction Step One
Quantity
1.745 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenoic acid, 3-phenyl-, methyl ester
Reactant of Route 2
Reactant of Route 2
2-Propenoic acid, 3-phenyl-, methyl ester
Reactant of Route 3
Reactant of Route 3
2-Propenoic acid, 3-phenyl-, methyl ester
Reactant of Route 4
Reactant of Route 4
2-Propenoic acid, 3-phenyl-, methyl ester
Reactant of Route 5
Reactant of Route 5
2-Propenoic acid, 3-phenyl-, methyl ester
Reactant of Route 6
Reactant of Route 6
2-Propenoic acid, 3-phenyl-, methyl ester

Citations

For This Compound
140
Citations
V Kumar, A Sharma, AK Thukral… - International Journal of …, 2016 - researchgate.net
Objectives: The plants have metabolites which can be used for medicinal and other uses. There is a need to analyze the plants for such phytochemicals. The present study was …
Number of citations: 9 www.researchgate.net
A Sagaya, AA Abdulrahaman - Sri Lankan Journal of Biology, 2023 - sljb.sljol.info
The genus Duranta belongs to the family Verbenaceae, which comprises 17 to 34 species (Troncoso, 1974; Sanders, 1984) of branched shrubs or little trees with a height of 1–3 m. …
Number of citations: 2 sljb.sljol.info
Z Liu, D Ding, H Cui, C Wang, J Liu, L Chen… - Journal of Food …, 2021 - hindawi.com
… esters (hexanoic acid ethyl ester, benzoic acid ethyl ester, benzeneacetic acid ethyl ester, benzenepropanoic acid ethyl ester, ethyl cinnamate, 2-propenoic acid-3-phenyl methyl ester, 2…
Number of citations: 2 www.hindawi.com
S Xiao, S Zhao, C Wang, Y Dong, Z Jiao - Acta horticulturae, 2010 - actahort.org
There has been an increase in popularity of grafting technique on muskmelon in agricultural production because grafting of melon increased its disease resistance to fusarium wilt, but …
Number of citations: 4 www.actahort.org
H Xin-yao, MA Hui, W Xiao-ming… - … Product Research & …, 2009 - search.ebscohost.com
We collected flowery odour volatile, and took sampled questionnaire survey on it in Shanghai and analyzed its chemical composition by SPME and GC-MS. Results reflected over 66% …
Number of citations: 2 search.ebscohost.com
X Lan, YP Xue, XR Chen, YJ Yang - Advanced Materials Research, 2013 - Trans Tech Publ
s: The paper extracted the flavor components of Hongdao Clam by using HS-SPME Technique and made an analysis of it by GC-MS. It compared the analysis results of 75 μm Carboxen…
Number of citations: 1 www.scientific.net
J Yip, M Chen, YS Szeto, S Yan - Bioresource Technology, 2009 - Elsevier
The effects of various solvents, including phenol, ethylene glycol (EG) and ethylene carbonate (EC), and different liquid ratios on the liquefaction of bamboo, have been studied …
Number of citations: 159 www.sciencedirect.com
C Das, A Bandyopadhyay - 2021 - researchgate.net
Shorea robusta (Sal) is an important forest tree exhibiting allelopathic activity as evidenced from poor undergrowth found generally among Sal forests. Present study is aimed to …
Number of citations: 0 www.researchgate.net
JD Liu, CZ Yang, EX Liu - … Minzu Xueyuan Xuebao Ziran Kexue Ban …, 2014 - cabdirect.org
The volatile constituents of Colocasia gigantea were determined by solid phase microextraction (SPME) and gas chromatograph-mass spectrophotometry (GC-MS). A total of 12 …
Number of citations: 0 www.cabdirect.org
T Ghukasyan - 2018 - search.proquest.com
Thirdhand smoke (THS) is the persistent residue of tobacco and/or tobacco smoke that has sorbed onto surfaces, including household dust. Past studies examined environmental …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.